An In-depth Technical Guide on 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS number 20945-65-7)
An In-depth Technical Guide on 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS number 20945-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(4-methylsulfonylphenyl)phenol, CAS number 20945-65-7. Due to the limited availability of public data on this specific compound, this document combines the known properties with inferred, plausible methodologies for its synthesis and analysis based on established chemical principles and literature on analogous compounds. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in drug discovery and materials science. All experimental protocols provided herein are hypothetical and should be adapted and optimized under appropriate laboratory conditions.
Chemical and Physical Properties
The fundamental properties of 2-Chloro-4-(4-methylsulfonylphenyl)phenol are summarized below. These have been aggregated from supplier specifications and computational predictions.
| Property | Value | Source |
| CAS Number | 20945-65-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₇ClO₃S | --INVALID-LINK--[1] |
| Molecular Weight | 206.65 g/mol | --INVALID-LINK--[1] |
| Physical Appearance | Solid (predicted) | Inferred |
| Boiling Point | 390.371°C at 760 mmHg (predicted) | --INVALID-LINK--[2] |
| Density | 1.459 g/cm³ (predicted) | --INVALID-LINK--[2] |
| InChI Key | Not available in searched literature. | - |
| SMILES | O=S(C)(c1ccc(c(Cl)c1)O)=O (Isomeric) | Inferred |
Hypothetical Synthesis
While no specific synthesis for 2-Chloro-4-(4-methylsulfonylphenyl)phenol has been detailed in the reviewed literature, a plausible multi-step synthetic route can be proposed starting from commercially available 4-chlorophenol. This proposed pathway involves:
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Thioetherification: Introduction of a methylthio group at the para-position to the hydroxyl group of 2-chlorophenol.
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Oxidation: Conversion of the resulting thioether to the corresponding sulfone.
This approach is based on standard, well-established organic transformations.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol.
Detailed Hypothetical Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-(methylthio)phenol
This step aims to introduce a methylthio group onto the 2-chlorophenol backbone. A Friedel-Crafts type reaction or a reaction involving dimethyl sulfoxide (DMSO) as a methylthiolating agent could be employed.
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Reagents and Materials:
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2-Chlorophenol
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Dimethyl sulfoxide (DMSO)
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Hydrochloric acid (gas) or a suitable Lewis acid (e.g., AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and hotplate
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2-chlorophenol (1 equivalent) in anhydrous DCM.
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Cool the solution to 0°C using an ice bath.
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If using HCl gas, bubble dry HCl gas through the solution for a predetermined period while adding DMSO (1.1 equivalents) dropwise.
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Alternatively, if using a Lewis acid, add AlCl₃ (1.2 equivalents) portion-wise to the cooled solution, followed by the dropwise addition of methanesulfenyl chloride (CH₃SCl) (1.1 equivalents).
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
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Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-(methylthio)phenol.
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Step 2: Oxidation to 2-Chloro-4-(methylsulfonyl)phenol
The thioether is oxidized to the target sulfone. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
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Reagents and Materials:
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2-Chloro-4-(methylthio)phenol (from Step 1)
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Hydrogen peroxide (30% solution)
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Glacial acetic acid or m-CPBA
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Dichloromethane (if using m-CPBA)
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Sodium sulfite solution (10%)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
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Procedure (using Hydrogen Peroxide):
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Dissolve 2-Chloro-4-(methylthio)phenol (1 equivalent) in glacial acetic acid in a round-bottom flask.
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Slowly add hydrogen peroxide (2.5-3 equivalents) to the solution. An exotherm may be observed.
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Heat the mixture at a controlled temperature (e.g., 50-70°C) and stir for several hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
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Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
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Wash the collected solid or the organic extract with sodium sulfite solution to quench any remaining peroxide, followed by saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-4-(4-methylsulfonylphenyl)phenol.
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Analytical Characterization
The identity and purity of the synthesized 2-Chloro-4-(4-methylsulfonylphenyl)phenol would be confirmed using standard analytical techniques.
Proposed Analytical Workflow
